molecular formula C16H9ClF2N2O2 B14987522 2-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide

2-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide

Cat. No.: B14987522
M. Wt: 334.70 g/mol
InChI Key: OUCLYCOMSNCJEC-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a difluorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved by the cyclization of appropriate precursors under specific conditions.

    Introduction of the difluorophenyl group: This step involves the substitution of hydrogen atoms with fluorine atoms on the phenyl ring.

    Attachment of the chloro group: This can be done through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the benzamide structure: This involves the reaction of the intermediate compounds with benzoyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,4-difluorophenyl)-3-methoxybenzamide
  • 3-chloro-N-(2-fluorophenyl)benzamide
  • 2-iodo-N-(4-bromophenyl)benzamide

Uniqueness

2-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide is unique due to the presence of the oxazole ring and the specific arrangement of the chloro and difluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H9ClF2N2O2

Molecular Weight

334.70 g/mol

IUPAC Name

2-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide

InChI

InChI=1S/C16H9ClF2N2O2/c17-11-4-2-1-3-10(11)16(22)20-15-8-14(21-23-15)9-5-6-12(18)13(19)7-9/h1-8H,(H,20,22)

InChI Key

OUCLYCOMSNCJEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F)Cl

Origin of Product

United States

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